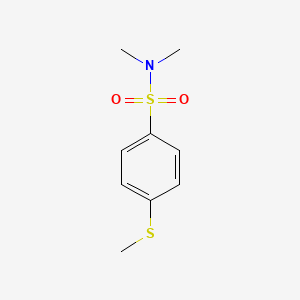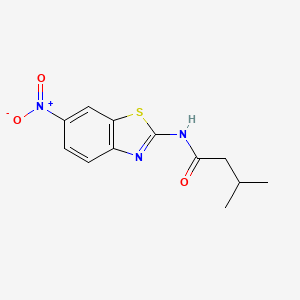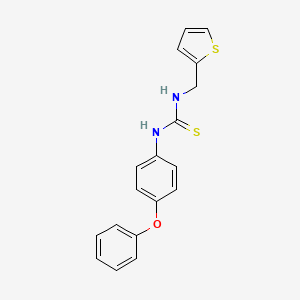
N-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-nitrobenzamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-nitrobenzamide typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with 3-methyl-4-nitrobenzoic acid in the presence of a suitable base. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or dimethylformamide (DMF). The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields. Microwave-assisted synthesis involves the use of microwave irradiation to heat the reaction mixture, leading to faster reaction rates and fewer by-products .
Análisis De Reacciones Químicas
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxides.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
N-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used as a corrosion inhibitor for mild steel in acidic environments.
Mecanismo De Acción
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion. In biological systems, it may interact with enzymes or receptors, leading to its antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: Another pyrimidine derivative with corrosion inhibition properties.
N,N′-bis(4,6-dimethylpyrimidin-2-yl)-substituted pyromellitic diimides: Compounds with similar electronic properties and applications in organic electronics.
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro group, for example, allows for specific reduction reactions that are not possible with other similar compounds .
Propiedades
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-8-6-11(4-5-12(8)18(20)21)13(19)17-14-15-9(2)7-10(3)16-14/h4-7H,1-3H3,(H,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMTWTGQSIDFIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200684 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate](/img/structure/B5815865.png)

![N-(4-methylbenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B5815878.png)

![Methyl 4-[2-(furan-2-ylmethylamino)-2-oxoethoxy]benzoate](/img/structure/B5815898.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B5815902.png)


![1-[4-[(2-Nitrophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B5815922.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B5815930.png)

![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B5815961.png)
![3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5815964.png)
